

Tetraallylsilane: A Technical Overview of its Molecular Structure and Synthesis

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Compound of Interest

Compound Name: *Tetraallylsilane*

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Abstract

Tetraallylsilane ($\text{Si}(\text{CH}_2\text{CH}=\text{CH}_2)_4$) is a versatile organosilicon compound characterized by a central silicon atom bonded to four allyl groups. Its unique structure, featuring multiple reactive double bonds, makes it a valuable precursor in organic synthesis and materials science. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of **tetraallylsilane**, intended for researchers and professionals in chemistry and drug development. While precise, experimentally determined geometric parameters are not extensively documented in publicly available literature, this document consolidates known information and provides standardized representations and protocols.

Molecular Identity and Physicochemical Properties

Tetraallylsilane is also known by its IUPAC name, tetrakis(prop-2-en-1-yl)silane.[1] It is a liquid at room temperature with a boiling point of 90 °C at 3 mmHg. Key identification and physical property data are summarized in Table 1.

Property	Value	Reference(s)
IUPAC Name	tetrakis(prop-2-en-1-yl)silane	[1]
Synonyms	Tetra(2-propenyl)silane, Tetraallyl silane	[2]
CAS Number	1112-66-9	[3]
Molecular Formula	C ₁₂ H ₂₀ Si	[3]
Molecular Weight	192.37 g/mol	[3]
Physical Form	Colorless liquid	[2]
Boiling Point	90 °C / 3 mmHg	[4]
Density	0.831 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.485	
InChI Key	AKRQMTFHUVD MIL- UHFFFAOYSA-N	[1]
SMILES	C=CC--INVALID-LINK-- (CC=C)CC=C	[1]

Table 1: Physicochemical Properties of **Tetraallylsilane**. This table provides a summary of key identifiers and physical properties for **tetraallylsilane**.

Molecular Structure

The molecular structure of **tetraallylsilane** consists of a central silicon atom covalently bonded to the methylene carbon of four individual allyl groups. The silicon atom typically adopts a tetrahedral geometry. While detailed quantitative data from experimental methods like gas-phase electron diffraction or X-ray crystallography are not readily available in the surveyed literature, the connectivity is well-established.

Figure 1: 2D Molecular Structure of **Tetraallylsilane**. This diagram illustrates the atomic connectivity of **tetraallylsilane**.

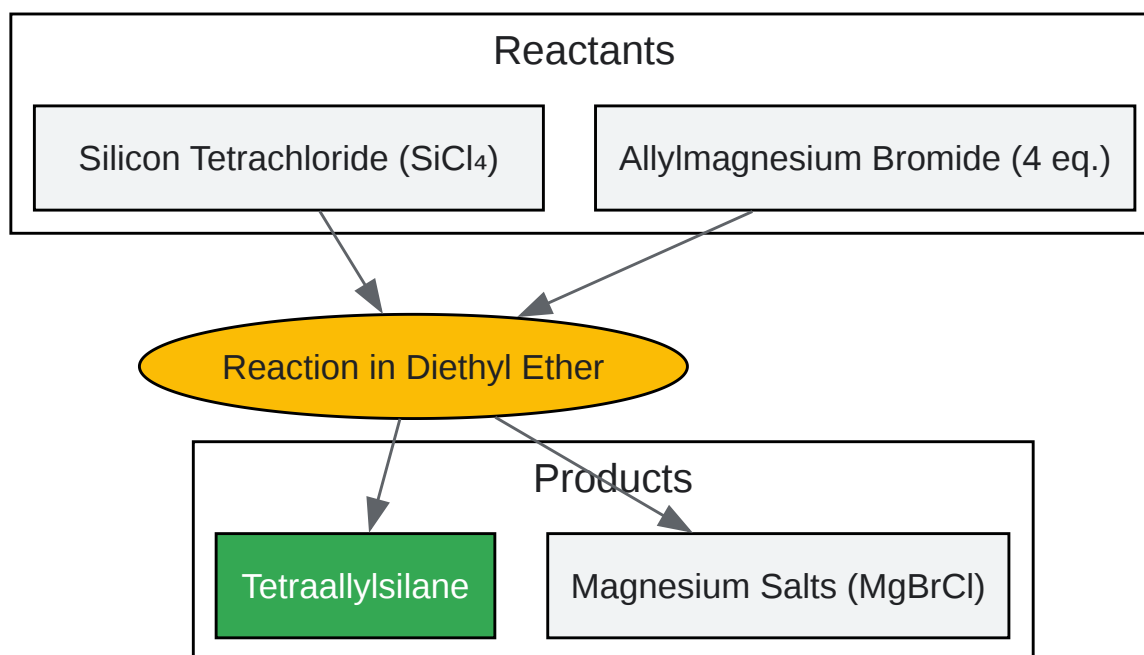
Synthesis of Tetraallylsilane

Tetraallylsilane is commonly synthesized via a one-step Grignard reaction. This method involves the reaction of silicon tetrachloride (SiCl_4) with allylmagnesium bromide ($\text{CH}_2=\text{CHCH}_2\text{MgBr}$), the Grignard reagent formed from allyl bromide and magnesium.

Experimental Protocol: One-Step Grignard Synthesis

The following protocol is a representative procedure for the synthesis of **tetraallylsilane**.

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to the magnesium under an inert atmosphere (e.g., nitrogen or argon) to initiate the formation of allylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a controlled reflux.
- **Reaction with Silicon Tetrachloride:** Once the Grignard reagent has formed (indicated by the consumption of magnesium), the flask is cooled in an ice bath. A solution of silicon tetrachloride in anhydrous diethyl ether is then added dropwise from the dropping funnel with vigorous stirring.
- **Work-up and Purification:** After the addition is complete, the reaction mixture is typically stirred for a period at room temperature or gentle reflux to ensure the reaction goes to completion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH_4Cl). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO_4), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure **tetraallylsilane**.



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Figure 2: Synthesis Workflow for **Tetraallylsilane**. This diagram shows the one-step Grignard reaction for synthesizing **tetraallylsilane**.

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and characterization of **tetraallylsilane**. While detailed spectral analyses with peak assignments are not widely published, the expected features can be predicted based on its structure. Spectroscopic data for **tetraallylsilane** are available in databases such as PubChem.^[1]

Technique	Expected Features	Notes
^1H NMR	Three distinct signals are expected: a multiplet for the vinyl protons ($=\text{CH}-$ and $=\text{CH}_2$), a doublet for the methylene protons adjacent to the silicon atom ($\text{Si}-\text{CH}_2-$), and signals corresponding to any solvent or impurities. The integration would be in a 1:2:2 ratio for the allyl group protons.	
^{13}C NMR	Three signals are expected for the three chemically non-equivalent carbon atoms of the allyl group: one for the methylene carbon bonded to silicon ($-\text{CH}_2-$), and two for the vinyl carbons ($=\text{CH}-$ and $=\text{CH}_2$).	
^{29}Si NMR	A single resonance is expected due to the symmetrical environment of the silicon atom. The chemical shift would be in the typical range for tetraalkylsilanes.	This technique is particularly useful for monitoring reactions involving tetraallylsilane, as changes in the substitution at the silicon atom lead to significant shifts in the ^{29}Si resonance. ^[5]
IR Spectroscopy	Key vibrational bands include: C-H stretching from the sp^2 and sp^3 hybridized carbons ($\sim 3080\text{ cm}^{-1}$ and $2850\text{--}3000\text{ cm}^{-1}$, respectively), a sharp C=C stretching band ($\sim 1640\text{ cm}^{-1}$), and Si-C stretching vibrations (typically in the	FTIR and ATR-IR spectra are available for reference in public databases. ^[1] The presence of these characteristic bands confirms the integrity of the allyl groups and their attachment to the silicon atom.

fingerprint region below 800 cm^{-1}).

Table 2: Summary of Expected Spectroscopic Features for **Tetraallylsilane**.

Reactivity and Applications

The four allyl groups of **tetraallylsilane** are susceptible to a variety of chemical transformations. Notably, it undergoes rearrangement reactions when treated with iodine (I_2), a process that can be controlled to yield mono- or di-rearranged products.[5][6] This reactivity makes **tetraallylsilane** a useful building block for synthesizing more complex silicon-stereogenic organosilanes. Its multiple reactive sites also allow for its use in polymerization and as a cross-linking agent in materials science.

Conclusion

Tetraallylsilane is a fundamental organosilicon compound with significant utility in chemical synthesis. Its preparation is straightforward via a one-step Grignard reaction. While a detailed, quantitative analysis of its three-dimensional molecular structure is not prominently available in the literature, its atomic connectivity and characteristic spectroscopic features are well-understood. This guide provides a foundational understanding of **tetraallylsilane** for professionals engaged in chemical research and development.

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